tert-Butyl (2,4-dibromophenyl)carbamate
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Overview
Description
tert-Butyl (2,4-dibromophenyl)carbamate: is a chemical compound with the molecular formula C11H13Br2NO2. It is a derivative of carbamic acid and is often used in organic synthesis as a protecting group for amines. The compound is characterized by the presence of two bromine atoms on the phenyl ring, which can influence its reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2,4-dibromophenyl)carbamate typically involves the reaction of 2,4-dibromoaniline with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2,4-dibromoaniline+tert-butyl chloroformate→tert-Butyl (2,4-dibromophenyl)carbamate+HCl
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (2,4-dibromophenyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenyl ring can be substituted with other nucleophiles.
Deprotection Reactions: The tert-butyl carbamate group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection Reactions: Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are used to remove the tert-butyl group.
Major Products Formed:
Substitution Reactions: Depending on the nucleophile used, various substituted phenylcarbamates can be formed.
Deprotection Reactions: The major product is 2,4-dibromoaniline.
Scientific Research Applications
Chemistry: tert-Butyl (2,4-dibromophenyl)carbamate is used as a protecting group for amines in organic synthesis. It helps to prevent unwanted reactions at the amine site during multi-step synthesis processes.
Biology and Medicine: The compound is used in the synthesis of various pharmaceuticals and biologically active molecules. Its ability to protect amine groups makes it valuable in the synthesis of peptides and other complex molecules.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. Its reactivity and stability make it a versatile intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl (2,4-dibromophenyl)carbamate primarily involves its role as a protecting group. The tert-butyl carbamate group can be introduced to an amine to protect it from unwanted reactions. This protection is achieved by forming a stable carbamate linkage, which can be selectively removed under specific conditions to regenerate the free amine.
Comparison with Similar Compounds
- tert-Butyl (4-iodophenyl)carbamate
- tert-Butyl (2,4-dichlorophenyl)carbamate
- tert-Butyl (2,4-difluorophenyl)carbamate
Comparison: tert-Butyl (2,4-dibromophenyl)carbamate is unique due to the presence of two bromine atoms on the phenyl ring. This can influence its reactivity and the types of reactions it can undergo. Compared to its analogs with different halogen substitutions, the dibromo compound may exhibit different electronic and steric properties, affecting its behavior in chemical reactions.
Properties
IUPAC Name |
tert-butyl N-(2,4-dibromophenyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Br2NO2/c1-11(2,3)16-10(15)14-9-5-4-7(12)6-8(9)13/h4-6H,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTSZXGLEQSLIHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Br2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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